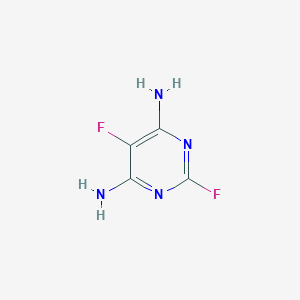
2,5-Difluoropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluoropyrimidine-4,6-diamine, also known as DFPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPDA is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 5 and two amino groups at positions 4 and 6. This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.
Wirkmechanismus
The exact mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemische Und Physiologische Effekte
2,5-Difluoropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,5-Difluoropyrimidine-4,6-diamine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-Difluoropyrimidine-4,6-diamine is its ease of synthesis, which makes it readily available for laboratory experiments. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of 2,5-Difluoropyrimidine-4,6-diamine is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-Difluoropyrimidine-4,6-diamine. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-Difluoropyrimidine-4,6-diamine in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Synthesemethoden
The synthesis of 2,5-Difluoropyrimidine-4,6-diamine involves the reaction of 2,5-difluorobenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium methoxide. The resulting intermediate is then treated with ammonium hydroxide to yield 2,5-Difluoropyrimidine-4,6-diamine. The overall synthesis is relatively straightforward and can be accomplished in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
2,5-Difluoropyrimidine-4,6-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2,5-Difluoropyrimidine-4,6-diamine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17573-86-3 |
|---|---|
Produktname |
2,5-Difluoropyrimidine-4,6-diamine |
Molekularformel |
C4H4F2N4 |
Molekulargewicht |
146.1 g/mol |
IUPAC-Name |
2,5-difluoropyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H4F2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
InChI-Schlüssel |
MSMRJNVBDACWHZ-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(N=C1N)F)N)F |
Kanonische SMILES |
C1(=C(N=C(N=C1N)F)N)F |
Synonyme |
Pyrimidine, 4,6-diamino-2,5-difluoro- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





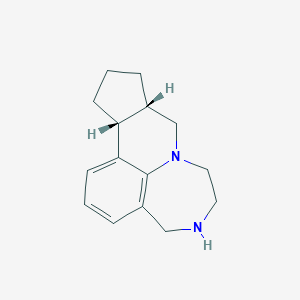
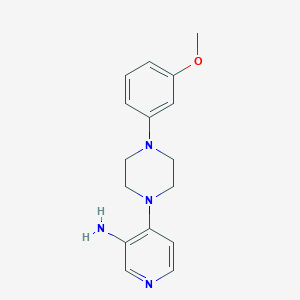



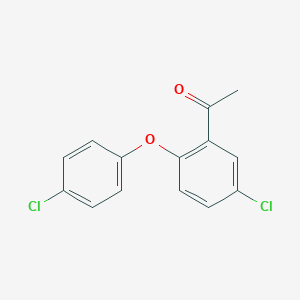

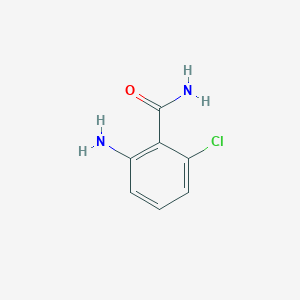
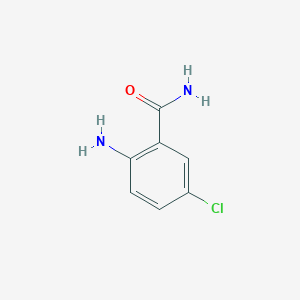
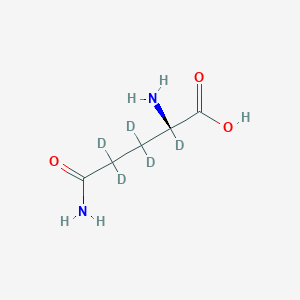
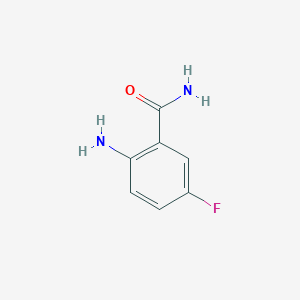
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)